molecular formula C5H9ClF2O2S B2562332 4,4-Difluoropentane-1-sulfonyl chloride CAS No. 2126162-13-6

4,4-Difluoropentane-1-sulfonyl chloride

Cat. No.: B2562332
CAS No.: 2126162-13-6
M. Wt: 206.63
InChI Key: ISWDVGINKAGECP-UHFFFAOYSA-N
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Description

4,4-Difluoropentane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClF2O2S. It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms on the fourth carbon of the pentane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropentane-1-sulfonyl chloride typically involves the reaction of 4,4-difluoropentanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

4,4-Difluoropentanol+Chlorosulfonic Acid4,4-Difluoropentane-1-sulfonyl chloride+HCl+H2O\text{4,4-Difluoropentanol} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} 4,4-Difluoropentanol+Chlorosulfonic Acid→4,4-Difluoropentane-1-sulfonyl chloride+HCl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Reduction Reactions: It can be reduced to the corresponding sulfonyl fluoride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be employed.

Major Products

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Sulfonyl Fluorides: Formed from reduction reactions.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

4,4-Difluoropentane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonyl fluoride derivatives.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoropentane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. The molecular targets include amino groups in proteins and other nucleophilic sites in biomolecules. The pathways involved in its reactions are primarily substitution and addition mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoropiperidine-1-sulfonyl chloride
  • 4,4’-Biphenyldisulfonyl chloride
  • 2,4-Difluorobenzenesulfonyl chloride

Uniqueness

4,4-Difluoropentane-1-sulfonyl chloride is unique due to the presence of two fluorine atoms on the fourth carbon, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various synthetic applications compared to its analogs.

Properties

IUPAC Name

4,4-difluoropentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClF2O2S/c1-5(7,8)3-2-4-11(6,9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWDVGINKAGECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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